5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
CAS No.: 337487-15-7
Cat. No.: VC2328661
Molecular Formula: C10H10BrN3S
Molecular Weight: 284.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 337487-15-7 |
|---|---|
| Molecular Formula | C10H10BrN3S |
| Molecular Weight | 284.18 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C10H10BrN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15) |
| Standard InChI Key | LJRDNMVJGVAETG-UHFFFAOYSA-N |
| SMILES | CCN1C(=NNC1=S)C2=CC=C(C=C2)Br |
| Canonical SMILES | CCN1C(=NNC1=S)C2=CC=C(C=C2)Br |
Introduction
Fundamental Properties and Identification
5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a crystalline compound characterized by its unique structural composition featuring a triazole ring system connected to a bromophenyl group. The compound is formally identified through several designations and chemical descriptors as detailed below.
Nomenclature and Identification
This compound is known by several names in chemical databases and literature, with its primary identification being 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. It is also referred to as 3-(4-bromophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione, recognizing its tautomeric form . The compound is registered with CAS number 337487-15-7, providing a unique identifier in chemical databases .
Physical and Chemical Properties
The key physicochemical properties of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrN₃S |
| Molecular Weight | 284.18 g/mol |
| Physical State | Crystalline solid |
| Standard InChI | InChI=1S/C10H10BrN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15) |
| Standard InChIKey | LJRDNMVJGVAETG-UHFFFAOYSA-N |
| SMILES | CCN1C(=NNC1=S)C2=CC=C(C=C2)Br |
Table 1: Physical and chemical properties of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Structural Characteristics
The compound features a 1,2,4-triazole core with distinct substitution patterns that contribute to its chemical reactivity and biological properties.
Molecular Structure
5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol consists of a five-membered 1,2,4-triazole ring with three key substituents:
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A 4-bromophenyl group at position 5
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An ethyl group at position 4
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A thiol group at position 3
The compound exists in tautomeric forms, with the thiol form (5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol) and the thione form (3-(4-bromophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione) being the most prevalent .
Functional Group Analysis
The functional groups present in this compound contribute significantly to its chemical behavior and potential biological interactions:
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The 4-bromophenyl group: The bromine substituent at the para position of the phenyl ring enhances lipophilicity and can influence binding affinity to biological targets. Bromine acts as a potential hydrogen bond acceptor and introduces electronic effects that modify the reactivity of the phenyl ring.
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The triazole ring: This nitrogen-rich heterocycle serves as both hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors.
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The thiol/thione group: This functional group is particularly reactive and serves as a key site for potential chemical modifications and interactions with biological targets, especially metal-containing enzymes.
Synthesis Methodologies
The synthesis of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically follows established procedures for similar triazole derivatives, adapted for the specific substitution pattern of this compound.
General Synthetic Approach
Based on synthetic strategies for similar compounds, the synthesis of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol likely follows a multi-step process involving the formation of intermediates such as hydrazides and carbothioamides, followed by cyclization to form the triazole ring .
The general synthetic pathway may involve:
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Conversion of 4-bromobenzoic acid to its corresponding ester
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Conversion of the ester to a hydrazide via reaction with hydrazine
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Formation of a carbothioamide intermediate through reaction with ethyl isothiocyanate
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Cyclization under basic conditions to form the triazole ring
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Final purification to obtain the desired compound
Spectroscopic Characterization
Comprehensive characterization of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically employs multiple spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy would be expected to show characteristic signals for:
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Aromatic protons of the 4-bromophenyl group (typically in the range of δ 7.2-7.8 ppm)
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Ethyl group protons (a quartet at approximately δ 4.3 ppm for the methylene group and a triplet at approximately δ 1.4 ppm for the methyl group)
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The thiol proton (typically appearing as a singlet at around δ 13-14 ppm, though this can be variable depending on conditions)
Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) analysis would be expected to show a molecular ion peak at m/z = 285 [M+H]+, confirming the molecular weight of 284.18 g/mol. The characteristic isotope pattern of bromine (approximately equal intensities for m/z and m/z+2) would be evident in the mass spectrum .
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for:
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N-H stretching (if in the thione form)
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C=N stretching of the triazole ring
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C-S stretching
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C-Br stretching
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Aromatic C=C stretching
Biological Activities and Applications
5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol belongs to a class of compounds with diverse biological activities, making it a promising scaffold for pharmaceutical development.
Structure-Activity Relationships
The specific structural features of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol contribute to its potential biological activities:
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The 4-bromophenyl group: This enhances lipophilicity and may improve membrane permeability, potentially affecting the compound's bioavailability. The bromine atom may also participate in halogen bonding with biological targets.
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The ethyl substituent at N-4 position: Alkyl groups at this position can influence the compound's interaction with biological targets and may affect selectivity for different enzymes or receptors.
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The thiol/thione group: This functional group is often crucial for the biological activity of triazole derivatives, particularly for interactions with metalloenzymes and proteins containing nucleophilic residues.
Comparative Analysis with Related Derivatives
A comparative analysis of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with structurally related compounds provides insights into structure-activity relationships and potential applications.
Comparison with Other Bromophenyl Triazole Derivatives
Table 2 presents a comparison of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with related compounds:
Table 2: Comparison of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with structurally related compounds
Structure-Activity Insights from Related Compounds
Studies on similar triazole derivatives provide insights that may be applicable to 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol:
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Molecular docking studies of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives have shown potential anti-inflammatory activity through COX enzyme inhibition, with preferences for COX-1 over COX-2 . This suggests that 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol may exhibit similar activity profiles.
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The position of substituents on the phenyl ring significantly affects binding affinity and selectivity for biological targets. The 4-position of bromine in 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol may confer different interaction patterns compared to compounds with substitutions at other positions .
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Alkyl chain variations in similar derivatives have demonstrated that hydrophobic interactions play a crucial role in binding to target enzymes and receptors, suggesting that the ethyl group in 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol contributes significantly to its potential biological activities .
Current Research and Future Directions
Recent Developments
The most recent research on triazole derivatives similar to 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has focused on:
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Molecular docking studies to predict interactions with target enzymes like cyclooxygenases, providing insights into potential anti-inflammatory mechanisms .
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Synthesis of various alkyl derivatives to explore structure-activity relationships and optimize biological activities .
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Evaluation of pharmacokinetic properties and bioavailability to enhance drug-like characteristics .
Future Research Opportunities
Future research directions for 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol may include:
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In vitro and in vivo evaluation of its anti-inflammatory activity, particularly its potential as a COX inhibitor.
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Synthesis of additional derivatives with modifications at the thiol position or substitutions on the phenyl ring to optimize activity and selectivity.
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Comprehensive pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion profiles.
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Investigation of potential synergistic effects when combined with established therapeutic agents.
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Exploration of alternative applications beyond anti-inflammatory activity, such as antimicrobial or anticancer properties.
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